molecular formula C23H13Cl2N3O2 B7946900 AGK2

AGK2

Cat. No.: B7946900
M. Wt: 434.3 g/mol
InChI Key: SVENPFFEMUOOGK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AGK2 involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This step involves the reaction of 2,5-dichlorobenzaldehyde with a suitable reagent to form the furan ring.

    Coupling with quinoline: The furan derivative is then coupled with a quinoline derivative under specific conditions to form the desired product.

    Introduction of the cyano group:

Chemical Reactions Analysis

AGK2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The primary mechanism of action for AGK2 involves the inhibition of sirtuin 2 (SIRT2). SIRT2 is a member of the sirtuin family of proteins, which are involved in cellular regulation, including aging and stress resistance. By inhibiting SIRT2, this compound can reduce alpha-synuclein-mediated toxicity, which is a key factor in the pathology of Parkinson’s disease .

Comparison with Similar Compounds

AGK2 is unique due to its selective inhibition of SIRT2. Similar compounds include:

These compounds differ in their selectivity and potency, with this compound being one of the most selective inhibitors of SIRT2 available .

Properties

IUPAC Name

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVENPFFEMUOOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184559
Record name AGK-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-28-4
Record name AGK-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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